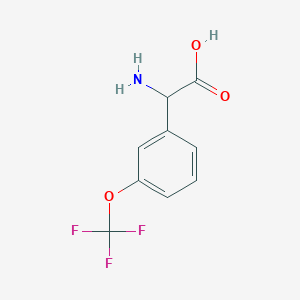

3-(Trifluoromethoxy)-DL-phenylglycine

Übersicht

Beschreibung

3-(Trifluoromethoxy)-DL-phenylglycine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a glycine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method includes the trifluoromethoxylation of a suitable precursor, such as a phenylglycine derivative, using reagents like trifluoromethyl ethers .

Industrial Production Methods: Industrial production of 3-(Trifluoromethoxy)-DL-phenylglycine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Trifluoromethoxy)-DL-phenylglycine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

3-(Trifluoromethoxy)-DL-phenylglycine has been investigated for its effects on the central nervous system. Research indicates that derivatives of phenylglycine exhibit anticonvulsant activity. For instance, a study on phenyl-glycinamide derivatives demonstrated their efficacy in mouse seizure models, suggesting that modifications to the phenylglycine structure can enhance neuroprotective effects .

Table 1: Anticonvulsant Activity of Phenylglycine Derivatives

| Compound | ED50 (mg/kg) | Model Used |

|---|---|---|

| (R)-32 | 73.9 | Maximal Electroshock |

| (R)-32 | 18.8 | 6 Hz Test (32 mA) |

| (R)-32 | 26.5 | 6 Hz Test (44 mA) |

Drug Development

The incorporation of fluorinated groups like trifluoromethoxy in amino acids is a growing trend in drug design. These modifications can improve the pharmacokinetic properties of drugs, such as solubility and metabolic stability. For example, the FDA has approved several fluorinated amino acid derivatives for therapeutic use, emphasizing their clinical relevance .

Case Study: Melphalan Flufenamide

Melphalan flufenamide, a drug that incorporates fluorinated amino acid fragments, has shown promise in treating multiple myeloma. The synthesis involved coupling techniques that highlight the utility of modified amino acids in pharmaceutical applications .

Toxicological Considerations

Despite its potential benefits, this compound has been classified under specific target organ toxicity categories due to its irritant properties. Safety data sheets indicate that exposure can lead to respiratory tract irritation and skin corrosion .

Table 2: Toxicological Classification

| Effect | Category |

|---|---|

| Respiratory Tract Irritation | Category 3 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Irritation | Category 2 |

Wirkmechanismus

The mechanism of action of 3-(Trifluoromethoxy)-DL-phenylglycine involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

- 3-(Trifluoromethoxy)-phenylalanine

- 3-(Trifluoromethoxy)-phenylacetic acid

- 3-(Trifluoromethoxy)-benzoic acid

Comparison: 3-(Trifluoromethoxy)-DL-phenylglycine is unique due to the presence of both the trifluoromethoxy group and the glycine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in specific research and industrial contexts .

Biologische Aktivität

3-(Trifluoromethoxy)-DL-phenylglycine (CAS No. 261952-23-2) is a synthetic amino acid derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on existing research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethoxy group attached to the phenyl ring of the glycine backbone. This unique structural feature enhances its lipophilicity and stability, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and ion channels. Notably, it has been studied for its effects on:

- KCNQ Channels : Research indicates that this compound can modulate KCNQ2/3 channels, which are important for neuronal excitability. It has been shown to activate these channels, leading to increased potassium currents and potential therapeutic implications for epilepsy and other neurological disorders .

- Glycine Receptors : While this compound does not activate glycine receptors directly, it has been observed to inhibit the activation of GLRA1 by glycine, suggesting a role as a competitive antagonist .

Anticonvulsant Effects

In vivo studies have demonstrated that this compound exhibits anticonvulsant properties. In mouse models of seizures, it has shown significant efficacy in reducing seizure frequency and duration, making it a candidate for further development in the treatment of epilepsy .

Antimicrobial Activity

Preliminary investigations suggest that compounds similar to this compound possess antimicrobial properties. These findings indicate potential applications in developing new antimicrobial agents.

Case Studies and Research Findings

A summary of key studies exploring the biological activity of this compound is presented in the table below:

Eigenschaften

IUPAC Name |

2-amino-2-[3-(trifluoromethoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c10-9(11,12)16-6-3-1-2-5(4-6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRHISPHWIGFLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380474 | |

| Record name | 3-(Trifluoromethoxy)-DL-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261952-23-2 | |

| Record name | α-Amino-3-(trifluoromethoxy)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261952-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethoxy)-DL-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.